molecular formula C14H9ClF3NO B1436285 1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone CAS No. 1823183-82-9

1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone

Cat. No.: B1436285
CAS No.: 1823183-82-9
M. Wt: 299.67 g/mol
InChI Key: JNZQBFQQXNFLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone ( 478065-94-0) is a high-value chemical intermediate with significant applications in scientific research and development, particularly in the fields of agrochemistry and pharmaceutical chemistry. This compound, with the molecular formula C14H9ClF3NO2 and a molecular weight of 315.68, features a distinct molecular architecture that incorporates both a trifluoromethylpyridine moiety and an acetophenone group . This structure classifies it among trifluoromethyl pyridine derivatives, a family of compounds known for their critical role in the discovery of novel active molecules . The primary research value of this compound lies in its function as a key synthetic building block. Researchers utilize this scaffold to design and synthesize novel molecules, such as trifluoromethyl pyridine derivatives containing 1,3,4-oxadiazole moieties, which have shown promising insecticidal activity in scientific studies . The presence of both the chloro and trifluoromethyl groups on the pyridine ring is a significant feature, as these halogen atoms are known to profoundly modulate the physicochemical properties of a molecule, enhancing metabolic stability and influencing lipophilicity, which can lead to improved interaction with biological targets . The compound is for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling of this material requires appropriate safety precautions. The substance has been associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the relevant Safety Data Sheet for detailed handling and disposal information prior to use.

Properties

IUPAC Name

1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c1-8(20)9-3-2-4-10(5-9)13-12(15)6-11(7-19-13)14(16,17)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZQBFQQXNFLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological properties, focusing on antibacterial and antichlamydial activities, as well as its structure-activity relationship (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C12H8ClF3NC_{12}H_{8}ClF_{3}N, and it features a chloro-substituted pyridine ring that contributes to its biological properties. The trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioactivity.

PropertyValue
Molecular Weight277.64 g/mol
CAS Number96741-18-3
IUPAC NameThis compound
Melting PointNot available
Boiling PointNot available

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against Neisseria meningitidis and Haemophilus influenzae with minimum inhibitory concentration (MIC) values ranging from 16 to 64 μg/mL .

Case Study:
In a comparative study, compounds with similar structures were tested for their antibacterial efficacy. The presence of electron-withdrawing groups such as trifluoromethyl was crucial for enhancing activity. Compounds lacking such groups exhibited significantly reduced antibacterial properties .

Antichlamydial Activity

The compound has shown promising results in targeting Chlamydia infections. In vitro studies demonstrated that derivatives of this compound selectively inhibit Chlamydia trachomatis, with some derivatives achieving submicromolar activity. The mechanism of action appears to involve disruption of bacterial inclusion bodies within host cells, leading to reduced viability of the pathogen.

Research Findings:
A recent investigation assessed the antichlamydial activity of various derivatives. It was found that modifications to the core structure significantly influenced activity; for instance, replacing certain substituents with more potent electron-withdrawing groups led to enhanced efficacy against Chlamydia .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific substituents on the pyridine ring. The trifluoromethyl group at position 5 is particularly significant for biological activity, as evidenced by comparative studies where analogues without this group demonstrated markedly lower potency .

Substituent PositionSubstituent TypeActivity Level
2ChlorineModerate
5TrifluoromethylHigh
Eastern PartArylVariable

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while many derivatives exhibit potent biological activity, they also need careful evaluation for cytotoxicity against human cell lines. Some compounds showed minimal toxicity at effective concentrations, suggesting a favorable therapeutic index .

Scientific Research Applications

1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone has demonstrated various biological activities, making it a candidate for further research in pharmacology.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 μg/mL.

Case Study : A comparative study highlighted that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances antibacterial efficacy. Compounds lacking such groups exhibited markedly reduced antibacterial properties.

Antichlamydial Activity

The compound also shows promise in combating Chlamydia infections. Its structural features may contribute to inhibiting the growth of Chlamydia trachomatis, although specific studies are still limited.

Applications in Medicinal Chemistry

This compound is being explored for its potential use in developing new therapeutic agents for various diseases, including:

  • Infectious Diseases : Its antibacterial and antichlamydial properties open avenues for drug development against infectious agents.
  • Cancer Research : The compound's structural characteristics may be leveraged in designing anticancer agents, although specific studies focusing on this application are yet to be published.

Agrochemical Applications

The trifluoromethylpyridine motif is known to be active in agrochemical applications, suggesting that this compound could also serve as a precursor or active ingredient in herbicides or pesticides.

Research Insights

Recent studies have indicated that compounds similar to this compound can influence various biological activities, suggesting potential therapeutic roles beyond antibacterial effects. The ongoing research aims to elucidate these mechanisms further and explore new applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituent Positions/Modifications Key Properties/Applications References
1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone C₁₄H₈ClF₃NO Pyridine: Cl at C3, CF₃ at C5; Phenyl: acetyl at C3 Intermediate for heterocyclic synthesis; potential enzyme inhibitor
1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone C₁₄H₉ClF₃NO₂ Pyridine: Cl at C3, CF₃ at C5; Phenoxy linkage Density: 1.371 g/cm³; Boiling point: 354°C; used in agrochemicals
1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone C₈H₅ClF₃NO Pyridine: Cl at C2, CF₃ at C5; Acetyl at C3 SMILES: CC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl; explored in crop protection
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone C₈H₂ClF₆NO Pyridine: Cl at C3, CF₃ at C5; Trifluoroacetyl at C2 Molar mass: 277.55 g/mol; intermediate for fluorinated pesticides
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone C₇H₄ClF₃NO Pyridine: Cl at C6; Trifluoroacetyl at C3 CAS: 1356086-78-6; used in pharmaceutical synthesis

Physicochemical Properties

The acetyl and halogen substituents significantly influence physical properties:

  • Boiling Points: Compounds with phenoxy linkages (e.g., 1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone) exhibit higher boiling points (~354°C) due to increased molecular weight and polarity .
  • Density: The trifluoromethyl group enhances density; for example, 1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone has a density of 1.371 g/cm³ .
  • Acidity: Electron-withdrawing groups (e.g., -CF₃) lower pKa values. For instance, 1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone has a predicted pKa of -2.46, indicating strong electrophilicity .
Enzyme Inhibition
  • Target Compound: Derivatives of the parent compound have shown inhibitory activity against CYP51, a cytochrome P450 enzyme critical in ergosterol biosynthesis in Trypanosoma cruzi (Chagas disease pathogen) .
  • Analogues: Piperazine derivatives (e.g., 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one) demonstrate enhanced antidiabetic activity via glucose uptake stimulation and NADH:ubiquinone oxidoreductase inhibition .

Preparation Methods

Synthesis of the Pyridine Intermediate

A critical precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine, which is synthesized by controlled chlorination and trifluoromethylation of pyridine derivatives. This intermediate is then used in cross-coupling reactions.

Suzuki–Miyaura Cross-Coupling

  • Reactants: 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-hydroxyphenylboronic acid.
  • Catalysts and Conditions: Palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), potassium carbonate as base, in a solvent mixture of acetonitrile and methanol.
  • Temperature and Time: Stirring at 50 °C for 6 hours under nitrogen atmosphere.
  • Workup: Addition of water, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and recrystallization from ethanol and water.
  • Outcome: Formation of the coupled intermediate with high purity.

Functionalization of the Phenyl Ethanone Moiety

  • Bromination of the ethanone group is typically performed using N-bromosuccinimide (NBS) in anhydrous dichloromethane at low temperatures (0–5 °C) to avoid over-bromination and side reactions.
  • This brominated ethanone serves as a reactive intermediate for further transformations.

Coupling to Form the Target Compound

  • The brominated phenyl ethanone intermediate is coupled with the pyridine moiety through Suzuki-Miyaura or Ullmann-type coupling reactions.
  • Optimization of catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., DMF), and temperature (<50 °C) is crucial to maximize regioselectivity and yield.
  • Post-reaction purification involves silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (%) Notes
Suzuki–Miyaura coupling Pd(OAc)₂, PPh₃, K₂CO₃, MeOH/ACN 50 6 High >95 Nitrogen atmosphere, followed by recrystallization
Bromination of ethanone N-Bromosuccinimide, DCM 0–5 1–2 Moderate - Avoid over-bromination
Coupling of brominated ethanone Pd(PPh₃)₄, DMF <50 4–8 Moderate - Optimization needed for regioselectivity
Reduction of nitrile to ethylamine Borane (from KBH₄ + acid), methanol quench -10 to 35 6–8 89.7–93.1 ~98 Mild conditions, inert atmosphere

Research Findings and Considerations

  • The Suzuki–Miyaura cross-coupling reaction is a robust and widely used method to construct the biaryl linkage between the pyridine and phenyl rings, with palladium catalysts providing high efficiency and selectivity.
  • The presence of electron-withdrawing groups (chlorine, trifluoromethyl) on the pyridine ring influences reactivity and requires careful control of reaction conditions to prevent side reactions.
  • Bromination of the ethanone moiety must be carefully controlled to avoid polybromination, which complicates purification.
  • The borane reduction method for related pyridine nitriles shows promise for mild, high-yielding transformations that could be adapted for functionalization steps in the target compound synthesis.
  • Purification typically involves recrystallization or chromatography to achieve the high purity required for biological or material applications.

Q & A

Q. What synthetic routes are recommended for laboratory-scale synthesis of 1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring under Lewis acid catalysis (e.g., AlCl₃). Alternative routes include Suzuki-Miyaura cross-coupling to introduce the pyridinyl moiety, followed by ketone functionalization. Key considerations:
  • Reaction Conditions :
StepCatalyst/SolventTemperatureYieldLimitations
AcylationAlCl₃ in DCM0–25°C~60–70%Competing side reactions with electron-withdrawing groups
Cross-couplingPd(PPh₃)₄ in THF80°C~50%Requires boronic acid precursor purity
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to polar by-products.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture (hygroscopicity noted in analogs) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for C=O) and aromatic protons (δ 7.5–8.5 ppm). Trifluoromethyl groups cause splitting in ¹⁹F NMR (δ –60 to –70 ppm) .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns matching Cl and F .

Advanced Research Questions

Q. How do steric/electronic effects of the 3-chloro-5-(trifluoromethyl)pyridinyl group influence reactivity?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing Cl and CF₃ groups reduce electron density on the pyridine ring, hindering electrophilic substitution but favoring nucleophilic aromatic substitution (e.g., with amines) .
  • Steric Effects : The 3,5-disubstitution creates steric hindrance, requiring bulky ligands in cross-coupling (e.g., XPhos instead of PPh₃) to improve yields .
  • Case Study : In Pd-mediated couplings, yields drop by ~20% compared to non-halogenated analogs due to slower oxidative addition .

Q. How can crystallographic challenges posed by this compound’s substituents be addressed?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation for small crystals (<0.1 mm). The CF₃ group causes disorder; refine using split-site models .
  • Packing Analysis : Expect C–H···O and π-π interactions between aromatic rings. Halogen bonds (Cl···N/O) may stabilize the lattice .
  • Validation : Compare experimental bond lengths/angles with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to resolve discrepancies .

Q. What strategies resolve contradictions between experimental and computational spectral data?

  • Methodological Answer :
  • NMR Assignments : Use 2D techniques (HSQC, HMBC) to confirm coupling networks. For example, DFT-predicted ¹³C shifts may deviate by ±3 ppm due to solvent effects .
  • IR Anomalies : Solvent-free measurements (KBr pellets) reduce shifts caused by polarity. Theoretical calculations should include implicit solvation models (e.g., PCM) .
  • Case Study : A 10 cm⁻¹ discrepancy in C=O stretches was resolved by accounting for crystal packing forces in solid-state IR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone

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